molecular formula C14H10N2O B1622096 2-(pyridin-2-yl)-1H-indole-3-carbaldehyde CAS No. 5691-08-7

2-(pyridin-2-yl)-1H-indole-3-carbaldehyde

Cat. No. B1622096
CAS RN: 5691-08-7
M. Wt: 222.24 g/mol
InChI Key: NIJZBEOQXCOMDD-UHFFFAOYSA-N
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Description

The compound “2-(pyridin-2-yl)-1H-indole-3-carbaldehyde” is likely a heterocyclic organic compound due to the presence of the pyridin-2-yl and indole moieties . Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as 2-(pyridin-2-yl) pyrimidine derivatives, have been synthesized for biological studies . Another study mentions a catalyst-free synthesis of N-pyridin-2-yl carbamates .

Scientific Research Applications

Atom Transfer Radical Polymerization

This compound has been used in conjunction with copper(I) bromides and alkyl bromides in atom transfer radical polymerization, showing the versatility of 2-pyridinecarbaldehyde imines. These ligands are simple to prepare and offer a range of versatility regarding electron donating and withdrawing capability, producing soluble Cu(I) species and homogeneous reactions (Haddleton et al., 1997).

Synthesis of α-Carboline Derivatives

2-Amidinylindole-3-carbaldehydes have served as key starting materials for the preparation of α-carboline derivatives, demonstrating the compound's role in synthesizing complex heterocyclic structures with varied substitution patterns (Erba et al., 2000).

Catalyst Development

The compound has been foundational in synthesizing palladacycles with indole cores. These novel catalysts have shown efficiency in Suzuki–Miyaura coupling and allylation of aldehydes, highlighting its utility in catalysis and synthetic chemistry applications (Singh et al., 2017).

Semicarbazato Complexes Synthesis

Its condensation with semicarbazide hydrochloride yields Schiff bases, which, when reacted with tungsten oxotetrachloride, form complexes characterized by their unique bonding modes and spectral properties. This application underscores its role in the preparation of metal complexes with potential catalytic and material science applications (Kanoongo et al., 1990).

Indolizine-1-carbaldehydes Synthesis

An efficient and one-step synthesis of indolizine-1-carbaldehydes from phenylpropiolaldehyde and pyridinium ylides was developed, showcasing the compound's utility in creating functionalized indolizines through simple operations under mild conditions (Gao et al., 2016).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed when working with this compound .

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential applications. It could be interesting to explore its biological activity given the known activities of similar compounds .

properties

IUPAC Name

2-pyridin-2-yl-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O/c17-9-11-10-5-1-2-6-12(10)16-14(11)13-7-3-4-8-15-13/h1-9,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIJZBEOQXCOMDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=CC=CC=N3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20390657
Record name 2-(pyridin-2-yl)-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(pyridin-2-yl)-1H-indole-3-carbaldehyde

CAS RN

5691-08-7
Record name 2-(pyridin-2-yl)-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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